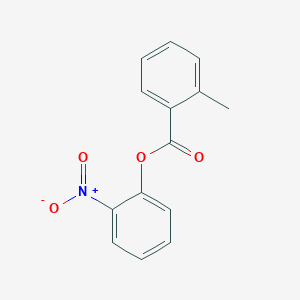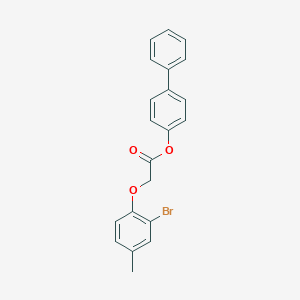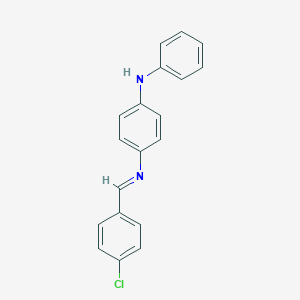![molecular formula C17H19BrN2O4S B322736 N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B322736.png)
N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a bromofuran moiety, and a carboxamide group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The azepane ring is then reacted with sulfonyl chlorides in the presence of a base to introduce the sulfonyl group.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain the bromofuran derivative.
Coupling Reaction: The bromofuran derivative is coupled with the sulfonylated azepane derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring.
科学研究应用
N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
相似化合物的比较
Similar Compounds
- N-[4-(azepan-1-ylsulfonyl)phenyl]-N’-phenylthiourea
- N-[4-(azepan-1-ylsulfonyl)phenyl]propanamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide is unique due to its combination of an azepane ring, a sulfonyl group, a bromofuran moiety, and a carboxamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in multiple fields.
属性
分子式 |
C17H19BrN2O4S |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C17H19BrN2O4S/c18-16-10-9-15(24-16)17(21)19-13-5-7-14(8-6-13)25(22,23)20-11-3-1-2-4-12-20/h5-10H,1-4,11-12H2,(H,19,21) |
InChI 键 |
ORBGYVKKSPSPGR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
规范 SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenoxy)-N-[(3-methoxyphenyl)carbamothioyl]acetamide](/img/structure/B322654.png)



![2-(4-methoxyphenyl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propenylidene]acetohydrazide](/img/structure/B322662.png)
![4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322664.png)
![4-[(anilinocarbonyl)amino]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B322665.png)
![2-(4-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322666.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B322668.png)
![4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322669.png)
![2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322672.png)
![Methyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322673.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazino)-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322675.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322676.png)
